molecular formula C3H4O3 B042746 Pyruvic acid CAS No. 127-17-3

Pyruvic acid

Cat. No.: B042746
CAS No.: 127-17-3
M. Wt: 88.06 g/mol
InChI Key: LCTONWCANYUPML-UHFFFAOYSA-N
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Description

Pyruvic acid, also known as 2-oxopropanoic acid, is an organic acid with the chemical formula CH₃COCOOH. It is the simplest of the alpha-keto acids and plays a crucial role in several metabolic pathways. This compound is a key intermediate in the metabolism of carbohydrates, proteins, and fats, and it is involved in the glycolysis pathway where glucose is broken down to produce energy . It is a colorless liquid with a pungent odor similar to acetic acid and is miscible with water .

Mechanism of Action

Target of Action

Pyruvic acid, also known as pyruvate, is a key intermediate in several metabolic pathways throughout the cell . It primarily targets the mitochondria, where it fuels the citric acid cycle, also known as the Krebs cycle .

Biochemical Pathways

This compound is an intermediate in several metabolic pathways. It can be made from glucose through glycolysis , converted back to carbohydrates (such as glucose) via gluconeogenesis , or converted to fatty acids through a reaction with acetyl-CoA . It can also be used to construct the amino acid alanine and can be converted into ethanol or lactic acid via fermentation . This compound supplies energy to cells through the citric acid cycle when oxygen is present (aerobic respiration), and alternatively ferments to produce lactate when oxygen is lacking .

Pharmacokinetics

The pharmacokinetics of this compound are complex due to its role in various metabolic pathways. It is produced in the cytosol and is oxidized in the mitochondria . Its entry point into mitochondria is through the mitochondrial pyruvate carrier (MPC) . The fact that hydralazine rapidly forms a hydrazone with this compound in plasma or whole blood can account for a significant proportion of systemic clearance .

Result of Action

The action of this compound results in the production of energy in the form of ATP, either aerobically or anaerobically . It also contributes to the synthesis of various biochemicals, including carbohydrates, fatty acids, and the amino acid alanine . As an antioxidant, pyruvate is known to scavenge reactive oxygen species such as hydrogen peroxide and lipid peroxides .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence or absence of oxygen determines whether energy is produced aerobically or anaerobically . Additionally, the production of this compound can be influenced by the availability of glucose and other substrates . The temperature and pH of the environment can also affect the stability and efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Pyruvic acid plays a central role in energy metabolism in living organisms . It supplies energy to cells through the citric acid cycle when oxygen is present, or through lactic acid fermentation when oxygen is scarce .

Cellular Effects

This compound influences cell function by acting as a crucial intermediate in various metabolic pathways. It is the product of glycolysis, which is the metabolic pathway used to convert glucose into other useful molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into Acetyl CoA by the enzyme pyruvate dehydrogenase. This reaction is a key step in the citric acid cycle and links glycolysis to the citric acid cycle .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are dependent on the metabolic state of the cells. In the presence of oxygen, this compound is converted into Acetyl CoA and enters the citric acid cycle. In the absence of oxygen, it is converted into lactic acid .

Dosage Effects in Animal Models

The effects of this compound in animal models are dependent on the metabolic state of the cells. High doses of this compound can lead to lactic acidosis, a condition characterized by an accumulation of lactic acid in the body .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It can be transported across the mitochondrial membrane, where it is converted into Acetyl CoA and enters the citric acid cycle .

Subcellular Localization

This compound is primarily located in the cytosol, where it is produced as a result of glycolysis. It can also be transported into the mitochondria, where it is further metabolized .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyruvic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound primarily involves chemical synthesis and biotechnological routes. The chemical synthesis method includes the dehydration and decarboxylation of tartaric acid using potassium pyrophosphate . Biotechnological production involves microbial fermentation using strains like Candida glabrata, which can produce high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: Pyruvic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, bleach.

    Reduction: NADH in biological systems.

    Substitution: Hydrazine, hydroxylamine.

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its central role in metabolism, acting as a key intermediate in the glycolysis pathway and linking various metabolic processes. Its ability to be converted into multiple products, such as acetyl coenzyme A, lactic acid, and alanine, highlights its versatility and importance in both aerobic and anaerobic conditions .

Properties

IUPAC Name

2-oxopropanoic acid
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InChI

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)
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InChI Key

LCTONWCANYUPML-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(=O)O
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Molecular Formula

C3H4O3
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DSSTOX Substance ID

DTXSID2021650
Record name Pyruvic acid
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Molecular Weight

88.06 g/mol
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Physical Description

Liquid with an odor like acetic acid; mp = 11.8 deg C; [Merck Index], Liquid, colourless to amber viscous liquid with a sour vinegar-like odour
Record name Pyruvic acid
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Solubility

1000.0 mg/mL, miscible with water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.260-1.281
Record name Pyruvic acid
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Vapor Pressure

1.29 [mmHg]
Record name Pyruvic acid
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Mechanism of Action

Pyruvate serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid or Krebs cycle where it is metabolized to produce ATP aerobically. Energy can also be obtained anaerobically from pyruvate via its conversion to lactate. Pyruvate injections or perfusions increase contractile function of hearts when metabolizing glucose or fatty acids. This inotropic effect is striking in hearts stunned by ischemia/reperfusion. The inotropic effect of pyruvate requires intracoronary infusion. Among possible mechanisms for this effect are increased generation of ATP and an increase in ATP phosphorylation potential. Another is activation of pyruvate dehydrogenase, promoting its own oxidation by inhibiting pyruvate dehydrogenase kinase. Pyruvate dehydrogenase is inactivated in ischemia myocardium. Yet another is reduction of cytosolic inorganic phosphate concentration. Pyruvate, as an antioxidant, is known to scavenge such reactive oxygen species as hydrogen peroxide and lipid peroxides. Indirectly, supraphysiological levels of pyruvate may increase cellular reduced glutathione.
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CAS No.

127-17-3
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Record name PYRUVIC ACID
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Melting Point

13.8 °C
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Synthesis routes and methods I

Procedure details

A solution of indole-3-pyruvate, 20 mM; L-aspartic acid 20 mM; MgCl2, 1.5 mM; transaminase, 0.3 mg/ml; oxaloacetate decarboxylase, 0.3 mg/ml buffered to pH 7.0 with 5 mM tris-hydroxymethylaminomethane hydrochloride (Tris) was stirred slowly for 2 hours. At the end of this time the reaction is complete. The L-tryptophan and pyruvic acid produced can be purified by methods well known in the art.
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Synthesis routes and methods II

Procedure details

Hydroxypropanal was oxidized with oxygen at atmospheric pressure in a 50 ml flask equipped with a stirrer, condenser and port for gas inlet. Hydroxypropanal solution (2 g in 20 ml water) and a 5% platinum on carbon catalyst (0.1 g) were loaded into the flask with stirring at 60° C. Oxygen was bubbled for 5 hours, the oxidation reaction starting immediately. Reaction rate and product distribution were measured by oxygen consumption, HPLC, and NMR. The results showed 44.4% conversion with a selectivity to lactic acid of 92.4% The only by-product resulted from the further oxidation of lactic acid or hydroxyacetone to pyruvic acid 7.6%).
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7.6%

Synthesis routes and methods III

Procedure details

The present inventors found, however, that when the sample is contacted with a mixture of D-LDH and L-LDH, L-lactic acid in the sample is converted to D-lactic acid and D-lactic acid to L-lactic acid and, after a sufficient time, an equilibrium is finally attained between D-lactic acid and L-lactic acid in a ratio of 1:1. When L-lactic acid is .contacted with D-LDH and L-LDH, the amount of L-lactic acid decreases. This phenomenon can be construed as the result of oxidation of lactic acid to pyruvic acid and regeneration of lactic acid from said pyruvic acid and NADH under the catalytic action of D-LDH and L-LDH occurring in the neighborhood.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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